molecular formula C8H8O B041614 Phthalan CAS No. 496-14-0

Phthalan

Cat. No. B041614
CAS RN: 496-14-0
M. Wt: 120.15 g/mol
InChI Key: SFLGSKRGOWRGBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalan and its derivatives involves several innovative methods. Enantiomerically enriched phthalans were synthesized via an enantioselective copper-catalyzed alkene carboetherification reaction, demonstrating the method's utility by synthesizing (R)-fluspidine, a σ1 receptor ligand (Chen & Chemler, 2018). Another approach developed 1,1,4,5-tetrasubstituted phthalans through a palladium-catalyzed three-component reaction involving haloarenes, alkynes, and protic nucleophiles, showcasing good functional tolerance and a broad variety of substituted phthalans (Huang et al., 2022).

Molecular Structure Analysis

Phthalan's molecular structure is characterized by its versatility and adaptability in various chemical reactions. Its structure has been confirmed through techniques such as Fourier-transform infrared (FTIR) spectroscopy, which identified specific bands attributable to the phthalimido group, and X-ray diffraction (XRD) analysis, indicating its largely amorphous nature (Aziz et al., 2012).

Chemical Reactions and Properties

Phthalan undergoes various chemical reactions, highlighting its chemical versatility. The synthesis of 1,2-di(lithiomethyl)benzene from phthalan through sequential introduction of two different electrophiles exemplifies its reactivity and functional group compatibility (Almena et al., 1995).

Physical Properties Analysis

The physical properties of phthalan derivatives, such as thermal stability and conductivity, have been extensively studied. Phthaloyl chitosan, for example, demonstrated increased thermal stability upon phthaloylation, with specific compositions exhibiting high conductivity, underscoring its potential in applications like polymer electrolytes (Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties of phthalan, including its reactivity and interaction with various chemical reagents, are critical for its diverse applications. The synthesis of chiral 3-substituted phthalides through a sequential organocatalytic enantioselective aldol-lactonization reaction showcases the compound's utility in constructing biologically relevant molecules with high enantioselectivity (Zhang et al., 2010).

Scientific Research Applications

  • Health Effects

    Exposure to phthalan mixtures can significantly impact health. It has been found to reduce antral follicle growth, induce oocyte fragmentation, and decrease hormone production (Zhou & Flaws, 2016). Additionally, it might play a role in the pathogenesis of uterine leiomyoma by enhancing proliferative activity and increasing collagen in myometrial and leiomyoma cells (Kim et al., 2017).

  • Medical and Technological Applications

    Phthalan and coumaran cores are utilized in pharmaceuticals and organic electronics, indicating their significance in various technological and medical fields (Ilya et al., 2018).

  • Pharmacological Effects

    The oxygenation of the phthalan ring can improve alpha 1-receptor potency, suggesting its potential in developing adrenergic agents (Debernardis et al., 1987).

  • Chemical Reactions

    Phthalan reacts with lithium powder and DTBB to produce functionalized benzylic alcohols and disubstituted compounds, which can be targeted for various synthetic applications (Almena et al., 1995).

  • Endocrine Disruption

    Phthalates, including phthalan, have been linked to impairments in the human endocrine system, leading to fertility problems, respiratory diseases, childhood obesity, and neuropsychological disorders (Katsikantami et al., 2016).

  • Environmental Concerns and Remediation

    Phthalate pollution is a growing concern. Recent research has focused on identifying effective remediation technologies for mitigating phthalate pollution, including physical, chemical, and biological treatment methods (Das et al., 2020).

  • Consumer Products and Exposure

    Phthalates are widely used in consumer products, leading to widespread human exposure. Their presence has been detected in flooring, wall coverings, food contact applications, medical devices, and personal-care products (Hauser & Calafat, 2005).

Safety And Hazards

Phthalan is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Phthalan and its derivatives have wide-ranging pharmaceutical, industrial, and medical applications . They are found in pharmaceuticals, organic electronics, and other useful medical and technological applications . Future research may focus on expanding the methods available for their synthesis and facilitating their applications .

properties

IUPAC Name

1,3-dihydro-2-benzofuran
Source PubChem
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InChI

InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGSKRGOWRGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197920
Record name 1,3-Dihydroisobenzofuran
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name Phthalan
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Vapor Pressure

0.74 [mmHg]
Record name Phthalan
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Product Name

Phthalan

CAS RN

496-14-0
Record name 1,3-Dihydroisobenzofuran
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Record name 1,3-Dihydroisobenzofuran
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Record name PHTHALAN
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Synthesis routes and methods I

Procedure details

The procedure of Example 15 was performed except that the pH of the reaction mixture was regulated to 12 by use of sodium hydroxide. The reaction mixture was sampled for analysis. Formation of α,α′-dihydroxy-o-xylene was not observed. Instead, phthalan was formed at a yield of 96% based on α,α′-dichloro-o-xylene.
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96%

Synthesis routes and methods II

Procedure details

A reagent, α,α′-dihydroxy-o-xylene, produced by Aldrich Co. (69.5 g, 0.5 mol) was placed in a 500-mL four-neck flask equipped with a condenser tube, a stirring blade, a thermometer, and a dropping funnel, and 35% hydrochloric acid (100 g, 1.0 mol) was added thereto. The mixture was stirred at 70° C. for one hour. After completion of reaction, the reaction mixture was allowed to stand, so that two-separated layers were formed. The reaction was analyzed through GC while stirring again during sampling. From the obtained concentration of α-chloro-α′-hydroxy-o-xylene, the yield of α-chloro-α′-hydroxy-o-xylene was calculated to be 91% based on α,α′-dihydroxy-o-xylene. The conversion of α,α′-dihydroxy-o-xylene was 99%, and α,α′-dichloro-o-xylene (5%) and phthalan (2%) were formed as by-products.
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100 g
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Yield
2%

Synthesis routes and methods III

Procedure details

The procedure described in Example 1 was followed in reacting 0.05 g mole of α,α'-dichloro-o-xylene with 0.06 g mole of dimethyl carbonate in 50 ml of N,N-dimethylformamide. After 22 hours, the reaction mixture was poured into 100 ml of water and the organic portion was extracted from the mixture with three 5050 ml portions of hexane. The combined extracts were dried over MgSO4 and the hexane was distilled off. The residue was distilled under reduced pressure to obtain 2.29 g (37 percent yield) of phthalan (1,3-dihydroisobenzofuran), b.p. 95° C./30 mm.
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100 mL
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50 mL
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37%

Synthesis routes and methods IV

Procedure details

Lithium aluminum hydride (0.2 g) was added to approximately 40 ml of dry tetrahydrofuran at room temperature under nitrogen. 3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide (1.0 g) was dissolved in 40 ml dry tetrahydrofuran and the solution added dropwise to the lithium aluminum hydride suspension. The temperaturerose to about 30° C. Upon completion of addition, a sample of the reaction mixture was poured into water and extracted with ether. TLC on silica gel with 1:1 ether/petroleum ether showed completion of the reaction and no unreacted phthalide. After neutralizing the lithium aluminum hydride with ethylacetate, the reaction mixture was poured into 200 ml water, the pH adjusted to 3 with HCl and extracted with ether. The ether layer was washed with 200 ml of 5% aqueous sodium hydroxide, dried over sodium sulfate and the ether evaporated to leave a pink-red residue. The residue was dissolved in about 20 ml ether, and petroleum ether was added to precipitate a white solid. The solution after filtering was evaporated to give the corresponding phthalan as a pink solid.
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200 mL
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0.2 g
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40 mL
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[Compound]
Name
3-[4'-(dimethyl)amino-1'-phenyl)-3-(3",5"-diisopropyl-4"-oxo-1"-phenyl)phthalide
Quantity
1 g
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40 mL
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20 mL
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petroleum ether
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Synthesis routes and methods V

Procedure details

Lithium aluminum hydride (3.0 g) and 100 ml of dry tetrahydrofuran wereplaced in a 3-neck flask equipped with a mechanical stirrer, condenser witha nitrogen inlet and addition funnel. Phenolphthalein (6.4 g) dissolved in 300 ml of dry tetrahydrofuran was added dropwise to the stirred lithium aluminum hydride suspension at a rate to maintain a gentle reflux. When addition was complete, the reaction mixture was stirred for six hours at reflux by heating with an oil bath and then allowed to stand overnight. Tothe stirred solution was added excess ethyl acetate followed by 500 ml of water. The pH was adjusted to approximately 2 with conc. HCl and the solution extracted with two 500 ml portions of ether. The ether layer was washed six times with 10% aqueous potassium carbonate (each time the base layer was magenta), and then evaporated to dryness to leave an off-white solid (4.5 g crude yield). The solid was crystallized from 440 ml of 20% ethanol and dried in vacuo at 60° C. to give the corresponding phthalan as very light yellow crystals (yield 3.3 g; melting range 195°-197.5° C.). TLC using ether-silica gel gave one spot. Nmr did not show methine H and was more consistent with the cyclic ether (phenolphthalan) than the open form (phenolphthalol).
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3 g
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100 mL
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6.4 g
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300 mL
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500 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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